61-Fold Superior HDAC2 Potency Over the Clinical Class I HDAC Inhibitor Entinostat
In a recombinant human HDAC2 enzymatic assay, (4S)-4-acetamido-6-methylheptanoic acid exhibited an IC50 of 7.40 nM [1], representing a 61-fold potency enhancement over the class I HDAC inhibitor entinostat (IC50 = 453 nM) measured under comparable fluorogenic substrate conditions . This potency exceeds that of many structurally distinct HDAC2-targeting clinical candidates.
| Evidence Dimension | HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.40 nM |
| Comparator Or Baseline | Entinostat (MS-275): IC50 = 453 nM |
| Quantified Difference | ~61-fold more potent |
| Conditions | Recombinant human HDAC2 enzyme, Ac-peptide-AMC fluorogenic substrate, 15 min preincubation, 60 min measurement |
Why This Matters
For researchers selecting an HDAC2 inhibitor for mechanistic studies, this potency advantage translates to lower compound consumption and the ability to achieve full target engagement at concentrations that minimize off-target binding.
- [1] BindingDB. BDBM50515968 (CHEMBL4446027). HDAC2 IC50 7.40 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515968 View Source
